Product packaging for Sulindac Sulfone(Cat. No.:CAS No. 59973-80-7)

Sulindac Sulfone

Cat. No.: B1671836
CAS No.: 59973-80-7
M. Wt: 372.4 g/mol
InChI Key: MVGSNCBCUWPVDA-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of Sulindac (B1681787) and its Metabolites in Biomedical Science

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been a subject of biomedical research due to its anti-inflammatory, analgesic, and antipyretic properties. nih.govnih.gov It is classified as a pro-drug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effects. nih.govresearchgate.netnih.gov Following oral administration, sulindac undergoes two primary biotransformations. nih.govdrugbank.com One is a reversible reduction to sulindac sulfide (B99878), and the other is an irreversible oxidation to sulindac sulfone. nih.govresearchgate.net

The sulfide metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. researchgate.netresearchgate.net This inhibition of prostaglandin (B15479496) synthesis is the primary mechanism behind the anti-inflammatory effects of sulindac. nih.gov In contrast, the sulfone metabolite, known as this compound or exisulind, is largely devoid of COX-inhibitory activity and therefore does not possess the anti-inflammatory properties of the parent drug or the sulfide metabolite. researchgate.netresearchgate.net Both sulindac and its metabolites are extensively bound to plasma albumin. nih.gov The mean plasma half-life of sulindac is approximately 7.8 hours, while its active sulfide metabolite has a longer half-life of 16.4 hours. nih.govdrugbank.com

The metabolic pathway of sulindac is crucial to understanding the distinct biological activities of its derivatives. The interconversion between sulindac and sulindac sulfide, along with the irreversible formation of this compound, creates a complex pharmacokinetic profile. drugbank.comnih.gov Approximately half of the administered dose of sulindac is excreted in the urine, primarily as the conjugated sulfone metabolite. nih.govdrugbank.com

Evolution of Research Focus on this compound (Exisulind)

The trajectory of academic inquiry into sulindac and its metabolites has undergone a significant evolution. Initially, the research was centered on the anti-inflammatory actions of sulindac, which are primarily attributed to its sulfide metabolite's ability to inhibit COX enzymes. researchgate.net However, a pivotal shift occurred when studies began to reveal that sulindac possessed antineoplastic, or anti-cancer, properties. researchgate.netnih.gov This was notably observed in the regression of adenomas in individuals with familial adenomatous polyposis (FAP). researchgate.net

Further investigation led to the critical discovery that this compound, despite its lack of significant COX-inhibiting activity, also demonstrated antineoplastic effects. researchgate.netnih.gov This finding was a turning point, suggesting that the anti-cancer mechanisms of sulindac derivatives were not solely dependent on the inhibition of prostaglandin synthesis. researchgate.net As a result, the research community's focus began to pivot towards understanding the unique, COX-independent mechanisms of this compound, which was also developed under the name Exisulind. nih.gov

This shift was driven by the potential to develop a chemopreventive agent with a more favorable side-effect profile than traditional NSAIDs, whose long-term use is often limited by gastrointestinal and other toxicities related to COX inhibition. aacrjournals.org Early clinical trials began to explore the potential of exisulind as a chemopreventive agent in conditions such as FAP. nih.gov Preclinical studies have shown that exisulind can induce apoptosis in a wide range of precancerous and cancerous tissues while having minimal impact on normal cells. nih.gov

Rationale for Dedicated Academic Investigation of this compound

The primary rationale for the dedicated academic investigation of this compound stems from its distinct mechanism of action, which separates its antineoplastic effects from the anti-inflammatory properties and associated side effects of its parent compound, sulindac, and its sulfide metabolite. researchgate.netnih.gov This COX-independent pathway presented a promising avenue for developing a cancer chemopreventive agent that could be used for longer durations with potentially fewer adverse effects. aacrjournals.org

A significant focus of this research has been the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that both sulindac sulfide and this compound can inhibit the growth of various tumor cell lines by inducing apoptosis. researchgate.net However, the sulfone metabolite accomplishes this without the potent COX inhibition seen with the sulfide form. aacrjournals.org

The mechanism behind this selective apoptosis involves the inhibition of cyclic GMP phosphodiesterase (cGMP-PDE) enzymes. nih.govaacrjournals.orgnih.gov this compound's inhibition of cGMP-PDE leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). aacrjournals.orgnih.gov This activation of the cGMP/PKG signaling pathway can then trigger downstream events that lead to apoptosis. aacrjournals.org Furthermore, this pathway has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. aacrjournals.orgnih.gov The ability of this compound to induce the degradation of β-catenin provides another layer to its antineoplastic activity. nih.govnih.gov

The dedicated investigation into this compound is therefore driven by its potential as a targeted, pro-apoptotic drug with a mechanism that is distinct from conventional NSAIDs, offering the prospect of a safer alternative for cancer chemoprevention. nih.gov

Research Findings on this compound

In Vitro Growth Inhibition of Cancer Cell Lines

This compound has been shown to inhibit the growth of various cancer cell lines in vitro. The following table summarizes the inhibitory concentrations (IC50) of this compound and its related metabolites in different cancer cell lines.

Cell LineCompoundIC50 (µM)Citation
HT-29 (Colon)Sulindac Sulfide~34 researchgate.net
HT-29 (Colon)This compound~225 researchgate.net
HCT116 (Colon)Sulindac Sulfide75-83 aacrjournals.org
HCA-7 (Colon)Sulindac Sulfide- nih.gov
HCA-7 (Colon)This compound- nih.gov
MCF-7 (Breast)Sulindac Sulfide~100 nih.gov
MCF-7 (Breast)This compound>100 nih.gov
Breast Tumor CellsSulindac Sulfide60-85 nih.gov

Inhibition of cGMP Phosphodiesterase (PDE)

A key mechanism of action for this compound is the inhibition of cGMP-degrading phosphodiesterases.

Cell/Enzyme PreparationCompoundTargetIC50 (µM)Citation
HT-29 Cell LysatesSulindac SulfidecGMP Hydrolysis49 aacrjournals.org
HT-29 Cell LysatesSulindac SulfidecAMP Hydrolysis133 aacrjournals.org
Breast Tumor Cell LysatesSulindac SulfidecGMP PDE Activity~100 nih.gov
Human Colon CellsThis compoundcGMP-PDE 2 and 5- aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FO4S B1671836 Sulindac Sulfone CAS No. 59973-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSNCBCUWPVDA-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040246
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59973-80-7, 59864-04-9
Record name Sulindac sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59973-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXISULIND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Sulindac Sulfone S Biological Activities

Potential Linkages to Other Signaling Pathways

The biological activity of sulindac (B1681787) sulfone is not limited to direct effects on cell proliferation but also involves modulation of key signaling pathways that regulate gene expression and cell fate.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a role in cell growth, differentiation, and inflammation. plos.org Activation of PPARγ is one of the proposed COX-independent mechanisms for the anti-cancer effects of some NSAIDs. However, evidence suggests that sulindac sulfone is not a significant activator of this pathway. In studies on head and neck cancer cells, sulindac sulfide (B99878) was found to induce a dose-dependent expression of PPARγ, whereas this compound did not. researchgate.netbohrium.com This lack of PPARγ activation is a key mechanistic distinction between this compound and its sulfide metabolite, for which some derivatives have been specifically designed as potent PPARγ agonists. nih.govacs.org

The protein p21waf1/cip1 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in controlling the cell cycle, particularly at the G1 checkpoint. researchgate.net Induction of p21 can halt cell proliferation and is a target for many anti-cancer agents. Research indicates that the modulation of p21 is a characteristic of sulindac sulfide rather than this compound. In SCCHN cells, sulindac sulfide treatment led to an induction of p21waf1/cip1 expression. researchgate.netbohrium.com In contrast, this compound did not significantly alter the expression of G1 checkpoint proteins, including p21, at the concentrations tested. researchgate.netbohrium.com

Table 2: Mentioned Chemical Compounds

Compound Name
Sulindac
This compound
Sulindac sulfide
Sulindac sulfide amide (SSA)
Rosiglitazone
Pioglitazone
Epirubicin
Capecitabine (B1668275)
Paclitaxel (B517696)
N-acetylcysteine
Tadalafil
Sildenafil
Indomethacin
Tert-butyl hydroperoxide
Hydrogen peroxide

Preclinical Research and Experimental Models

In Vitro Studies on Cell Lines

Sulindac (B1681787) sulfone has demonstrated significant anti-cancer activity in various colon carcinoma cell lines. The primary mechanism identified involves the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE), which leads to increased intracellular cGMP levels and the activation of cGMP-dependent protein kinase (PKG), ultimately suppressing tumor cell growth and inducing apoptosis. aacrjournals.org Studies have reported that for several colon adenocarcinoma cell lines, including SW480, VACO235, and HT29/HI1, the half-maximal inhibitory concentration (ID50) for sulindac sulfone was approximately 150 µM. plos.org

Further research has shown that this compound can enhance the cytotoxic effects of oxidative stress on colon cancer cells. aacrjournals.orgplos.org When colon cancer cells were pretreated with 250 µM this compound and then exposed to tert-butyl hydroperoxide (TBHP), cell viability was markedly decreased compared to treatment with TBHP alone. researchgate.net This suggests a synergistic effect that makes cancer cells more susceptible to oxidative damage. aacrjournals.orgplos.org This enhanced killing effect was not observed in normal colon cells, indicating a degree of selectivity for cancer cells. aacrjournals.orgplos.org

Table 1: Effects of this compound on Colon Carcinoma Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
HT-29, SW480, VACO235 Growth inhibition ID50: ~150 µM plos.org
Colon Cancer Cells Enhanced killing with oxidant (TBHP) 250 µM researchgate.net
General Colon Tumor Cells Inhibition of cGMP PDE Not specified aacrjournals.org

In vitro studies on HNSCC cell lines have established that this compound can inhibit cell proliferation and induce apoptosis. nih.gov A systematic review of multiple studies concluded that the optimal concentration range to elicit these anti-neoplastic effects is between 200 µM and 800 µM. nih.gov The research highlighted that UMSCC cell lines were particularly sensitive to treatment with this compound. nih.gov

One of the mechanisms implicated in HNSCC is the reduction of β-catenin levels. In the UM-SCC 11A cell line, treatment with this compound for 48 hours led to a dose-dependent decrease in secreted β-catenin. ebi.ac.uk A concentration of 100 µM resulted in a 5% decrease, while higher concentrations led to a reduction of over 70%, which was associated with a halt in cell proliferation. ebi.ac.uk This modulation of the β-catenin pathway is a key route through which this compound triggers apoptosis in these cancer cells. nih.govebi.ac.uk

Table 2: Effects of this compound on HNSCC Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
Various HNSCC lines Inhibition of proliferation, induction of apoptosis 200-800 µM nih.gov
UM-SCC 11A Reduction of secreted β-catenin, halt of proliferation 100-800 µM ebi.ac.uk

This compound, also known as exisulind, has been shown to induce growth inhibition and apoptosis in multiple human breast cancer cell lines, including both estrogen receptor (ER)-positive (T47D) and ER-negative (MDA-MB-468) types. aacrjournals.org These effects are associated with an arrest of cells in the G1 phase of the cell cycle and a corresponding decrease in the expression of cyclin D1. aacrjournals.org

The mechanism of action is independent of COX inhibition but has been linked to the inhibition of cGMP phosphodiesterase (cGMP PDE). aacrjournals.orgnih.gov This activity is consistent with its ability to inhibit tumorigenesis in experimental models of mammary cancer. aacrjournals.org While much of the in vitro breast cancer research has focused on the more potent sulindac sulfide (B99878) metabolite, the foundational studies confirm that this compound effectively induces apoptosis and inhibits growth, providing a basis for the development of related non-COX inhibitory compounds. aacrjournals.orgaacrjournals.orgnih.gov

Table 3: Effects of this compound on Breast Cancer Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
T47D, MDA-MB-468 Growth inhibition, G1 cell cycle arrest, apoptosis, decreased cyclin D1 expression Not specified aacrjournals.org
General Breast Tumor Cells Inhibition of cGMP PDE Not specified aacrjournals.orgnih.gov

Preclinical research has demonstrated the efficacy of this compound (exisulind) against human prostate cancer cell lines. In a study involving the BPH-1, LNCaP, and PC3 cell lines, this compound exhibited marked growth inhibition with a half-maximal inhibitory concentration (IC50) of approximately 137 µM. nih.govmskcc.org DNA flow cytometry analysis confirmed that the compound also induced apoptosis in all of these cell lines. nih.gov

Notably, while effective against cancerous prostate cells, this compound displayed a favorable selectivity profile. Normal human prostate epithelial cells (PrEC) showed similar growth inhibition but were resistant to the induction of apoptosis at concentrations up to 1 mM. nih.gov The pro-apoptotic and growth-inhibitory effects were observed to be independent of androgen sensitivity, bcl-2 expression, or COX-1 and -2 expression levels. nih.gov

Table 4: Effects of this compound on Prostate Cancer Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
BPH-1, LNCaP, PC3 Growth inhibition, induction of apoptosis IC50: ~137 µM nih.govmskcc.org
PrEC (Normal) Growth inhibition, but resistance to apoptosis Resistant up to 1 mM nih.gov

In vitro studies have confirmed the anti-neoplastic activity of this compound in human lung cancer cell lines, although higher concentrations are generally required compared to other cancer types. In non-small cell lung cancer (NSCLC) lines A549, H23, and H358, the IC50 values for this compound ranged from 566 µM to 1895 µM.

Similar to findings in colon cancer, the efficacy of this compound in lung cancer cells can be significantly enhanced when combined with an agent that induces oxidative stress. plos.orgplos.org For example, pretreating A549 lung cancer cells with 250 µM this compound before exposing them to an oxidant resulted in a substantial decrease in cell viability, an effect not seen in normal lung cells. plos.orgplos.org This suggests that this compound sensitizes lung cancer cells to oxidative damage, potentially by disrupting mitochondrial function. plos.org

Table 5: Effects of this compound on Lung Cancer Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
A549, H23, H358 Growth inhibition IC50: 566-1895 µM
A549 Enhanced killing with oxidant (TBHP) 250 µM plos.org
General Lung Cancer Models Inhibition of tumor growth Not specified aacrjournals.org

The anti-leukemic potential of this compound has been investigated, particularly in combination with other therapeutic agents. In vitro studies on a panel of human leukemic cell lines (Jurkat, HL-60, K562, HPB-ALL) and a mouse line (EL-4) showed that this compound on its own had varied effects, but its cytotoxicity was considerably enhanced when combined with arsenic trioxide (ATO). ebi.ac.uk

The combination of ATO (1 µM) with this compound at concentrations over 50 µM induced significant cytotoxicity in all tested cell lines. ebi.ac.uk Further analysis revealed that apoptosis was the primary mechanism of cell death, which involved the active participation of mitochondria. ebi.ac.uk Importantly, this cytotoxic combination showed a reduced impact on the viability of normal human lymphocytes, suggesting a degree of selectivity for malignant cells. ebi.ac.uk

Table 6: Effects of this compound on Leukemia Cell Lines

Cell Line(s) Observed Effect(s) Concentration(s) Source(s)
Jurkat, HL-60, K562, HPB-ALL, EL-4 Enhanced cytotoxicity and apoptosis in combination with Arsenic Trioxide >50 µM ebi.ac.uk

In Vivo Animal Models of Carcinogenesis

The efficacy of this compound in preventing colorectal cancer has been extensively studied in various animal models.

Azoxymethane (B1215336) (AOM)-Induced Models:

In the azoxymethane (AOM)-induced rat model of colon carcinogenesis, dietary administration of this compound has been shown to significantly inhibit tumor formation. nih.govscdi-montpellier.frresearchgate.net Studies have demonstrated a dose-dependent reduction in the incidence, multiplicity, and burden of both colonic adenomas and carcinomas in rats treated with this compound. nih.govscdi-montpellier.frresearchgate.net Notably, this inhibition of carcinogenesis occurred without a significant reduction in colonic prostaglandin (B15479496) E2 (PGE2) levels, suggesting a mechanism of action independent of cyclooxygenase (COX) inhibition. nih.govscdi-montpellier.fraacrjournals.org

The timing of this compound administration appears to be a critical factor in its chemopreventive efficacy. nih.gov When administered during the initiation and post-initiation periods of carcinogenesis, this compound significantly inhibited the incidence and multiplicity of adenocarcinomas. nih.gov Its efficacy was also demonstrated when administered during the promotion/progression stage. nih.gov The inhibitory effects were associated with increased apoptosis in the colon tumors. nih.govresearchgate.net

Apc Gene Mutation Models:

The ApcMin/+ mouse, a well-established genetic model for familial adenomatous polyposis (FAP), has also been used to evaluate this compound. nih.govnih.govnih.gov In these mice, sulindac treatment has been shown to cause a significant reduction in the number and size of tumors in the small intestine. nih.govaacrjournals.orgoup.com However, the effects in the colon are more complex, with some studies reporting an increase in colon tumor multiplicity despite a reduction in tumor size. nih.govaacrjournals.org This suggests that while sulindac can inhibit tumor progression, it may not prevent initiation in the colon of ApcMin/+ mice. nih.govaacrjournals.org One study reported that while sulindac treatment for nine weeks decreased the size of colon tumors, it increased their number from an average of 1.6 to 5.5 per mouse. nih.gov In the small intestine of the same mice, tumor multiplicity was drastically reduced from 42.0 to 2.3 per mouse. nih.govaacrjournals.org

Table 2: Effect of this compound on AOM-Induced Colon Tumors in Rats

Treatment Group Tumor Incidence (%) Tumor Multiplicity (tumors/rat)
Control 100 2.5 ± 0.3
This compound (1000 ppm) 73* 1.3 ± 0.2*
This compound (2000 ppm) 57* 0.9 ± 0.2*

Statistically significant reduction compared to control. Data adapted from a study on azoxymethane-induced colon carcinogenesis. nih.gov

The chemopreventive potential of this compound has also been investigated in models of breast cancer. nih.govnih.govnih.gov In the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model in rats, this compound has demonstrated significant inhibitory effects. mdpi.comnih.gov

Dietary administration of this compound has been shown to reduce the incidence and number of mammary cancers per rat. nih.gov The chemopreventive activity of this compound in this model was found to be comparable to that of its parent compound, sulindac sulfoxide (B87167). nih.gov Furthermore, this compound significantly prolonged the latency period of tumor development. nih.gov

The inhibitory effect of this compound was observed against mammary carcinomas with both wild-type and mutant Ha-ras genotypes, although the effect was more pronounced against carcinomas with a mutant Ha-ras genotype. nih.gov In vitro studies using a mammary gland organ culture transformation assay also showed that this compound inhibited the formation of 7,12-dimethylbenz(a)anthracene (DMBA)-induced hyperplastic alveolar nodules, indicating a direct tissue-specific effect. nih.gov The mechanism is suggested to involve the induction of apoptosis. nih.gov

Table 3: Chemopreventive Effect of this compound in MNU-Induced Mammary Carcinogenesis in Rats

Treatment Group Cancer Incidence (%) Cancers per Rat
Control 93 3.5
0.03% this compound 67* 1.7*
0.06% this compound 57* 1.2*

Statistically significant reduction compared to control. Data adapted from a study on the inhibition of mammary carcinogenesis by this compound. nih.gov

Preclinical studies have indicated that this compound is effective in inhibiting lung tumorigenesis. researchgate.netnih.govnih.gov Research using a mouse model of tobacco carcinogen-induced lung cancer demonstrated that this compound strongly inhibited both tumor incidence and multiplicity. nih.gov

In one study, this compound was shown to inhibit the growth of orthotopically implanted human lung tumors in rats, and this effect was observed both when administered alone and in combination with other agents. nih.gov These findings suggest that this compound has potential as a chemopreventive agent for lung cancer. nih.gov The mechanism of action is believed to be independent of COX inhibition. nih.gov

The inhibitory effects of this compound have also been reported in models of urinary bladder carcinogenesis. researchgate.netnih.gov While specific details on the animal models and the extent of inhibition are less extensively documented in readily available literature compared to colorectal and mammary cancer models, the existing evidence points to a protective role for this compound in this context as well. researchgate.netnih.gov The antineoplastic activity in these models is also suggested to be independent of its parent compound's anti-inflammatory properties. nih.gov

Chemopreventive Efficacy Research

Mechanisms of Chemoprevention Independent of Prostaglandin (B15479496) Reduction

Sulindac (B1681787) sulfone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, exhibits significant chemopreventive properties through mechanisms that are notably independent of cyclooxygenase (COX) inhibition and prostaglandin synthesis reduction. nih.govnih.govscienceopen.comnih.gov Research has elucidated several key pathways through which the compound exerts its antineoplastic effects. A primary mechanism is the induction of apoptosis, or programmed cell death, in various tumor cell lines. nih.govnih.govfrontiersin.orgnih.gov Studies on human colon carcinoma cells (HT-29) demonstrated that sulindac sulfone strongly induces a time- and dose-dependent apoptotic response, which is considered responsible for its cell growth inhibitory activity. nih.gov This pro-apoptotic effect is not merely a consequence of halting cell proliferation; indeed, under most conditions, the compound induces apoptosis without causing cell cycle arrest. nih.govresearchgate.net

A significant molecular target for this compound is the cyclic guanosine (B1672433) 3′,5′-monophosphate phosphodiesterase (cGMP PDE) family of enzymes. aacrjournals.orgresearchgate.netmdpi.com The compound inhibits cGMP PDE isoforms, particularly PDE5 and PDE2, which are often overexpressed in tumor cells compared to normal tissue. aacrjournals.orgnih.govaacrjournals.org By inhibiting these enzymes, this compound leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). aacrjournals.orgnih.govnih.gov This activation of the cGMP/PKG signaling pathway is a critical step that leads to the suppression of tumor cell growth and the induction of apoptosis. aacrjournals.orgnih.gov

The activation of the cGMP/PKG pathway subsequently impacts other critical signaling cascades involved in tumorigenesis. One such cascade is the Wnt/β-catenin pathway. nih.govaacrjournals.org Activated PKG can phosphorylate β-catenin, leading to a decrease in its levels. nih.govnih.gov In colon cancer cells with mutations in the adenomatous polyposis coli (APC) gene, this compound has been shown to be particularly effective at modulating β-catenin-mediated transcription, reducing the expression of its downstream targets like cyclin D1. nih.gov

Table 1: Prostaglandin-Independent Mechanisms of this compound
MechanismKey Molecular Targets/PathwaysObserved EffectReferences
Induction of ApoptosisGeneral apoptotic machineryTime- and dose-dependent increase in programmed cell death in tumor cells. nih.govnih.govfrontiersin.orgnih.gov
cGMP PDE InhibitioncGMP phosphodiesterase (PDE) enzymes, especially PDE5 and PDE2.Increased intracellular cGMP, activation of protein kinase G (PKG). aacrjournals.orgresearchgate.netmdpi.comnih.govaacrjournals.org
Modulation of β-catenin Signalingβ-catenin, T-cell factor (Tcf) transcriptional activity.Decreased total cellular β-catenin and reduced expression of downstream targets (e.g., cyclin D1). nih.govaacrjournals.orgnih.govnih.gov
Modulation of Polyamine MetabolismSpermidine/spermine N1-acetyltransferase (SSAT).Induction of SSAT, leading to depletion of intracellular polyamines. researchgate.netcaymanchem.com

Regression of Precancerous Lesions

This compound has demonstrated notable efficacy in causing the regression of precancerous adenomas in the context of Familial Adenomatous Polyposis (FAP). scienceopen.comfrontiersin.org FAP is an inherited disorder characterized by the development of numerous colorectal polyps, driven by mutations in the APC gene. Clinical trials have shown that this compound treatment can lead to a significant regression of these polyps in patients. scienceopen.comfrontiersin.org A key aspect of this effect is its selectivity; the compound was found to induce apoptosis in the rectal polyps of FAP patients but not in the adjacent normal rectal mucosa, highlighting a therapeutic window that is often absent in conventional chemotherapy. frontiersin.org

The mechanism underlying this efficacy in FAP models is closely tied to the compound's ability to modulate the APC/β-catenin signaling pathway. nih.gov Research using various colon cancer cell lines has shown that this compound is most potent in modulating β-catenin-mediated transcription in cells that harbor a mutant APC gene, which is the genetic hallmark of FAP. nih.gov In these cells, the compound effectively decreases the cellular levels of β-catenin and downregulates the expression of its target genes, which are crucial for polyp growth. nih.gov This targeted action on the fundamental genetic defect in FAP provides a strong rationale for its observed clinical benefit in regressing adenomas. nih.gov

The utility of this compound extends beyond hereditary syndromes to the more common sporadic adenomatous polyposis. Clinical studies have reported that this compound (also known as exisulind) causes a significant regression of polyps in patients with sporadic adenomas. scienceopen.comfrontiersin.orgaacrjournals.org The antineoplastic activity in this context is also attributed to the induction of apoptosis and the inhibition of cGMP phosphodiesterase (cGMP PDE). aacrjournals.org By inhibiting cGMP PDE, this compound activates the cGMP/PKG pathway, which suppresses tumor cell growth and promotes apoptosis within the adenomatous polyps. aacrjournals.org This shared mechanism underscores its broad potential in the chemoprevention of colorectal cancer arising from both hereditary and sporadic pathways.

Modulation of Tumorigenesis in Various Organ Systems

The chemopreventive effects of this compound are not confined to the colon but have been observed in various other organ systems, indicating a broad spectrum of activity. frontiersin.orgfrontiersin.org This activity is consistently linked to its COX-independent mechanisms, primarily the induction of apoptosis. nih.govfrontiersin.org

Mammary Gland: In a rat model of mammary carcinogenesis induced by 1-methyl-1-nitrosourea (MNU), this compound significantly reduced cancer incidence and the number of cancers per animal. nih.gov It also prolonged the cancer latency period. nih.gov The study concluded that these effects were linked to apoptosis, as this compound was shown to inhibit cell growth and induce apoptosis in MCF-7 human breast cancer cells. nih.gov Further research has identified the inhibition of PDE5 as a key mechanism for its growth-inhibitory and apoptosis-inducing activity in breast tumor cells. aacrjournals.org

Lung and Bladder: Studies have shown that this compound can effectively inhibit carcinogen-induced tumorigenesis of the lung and bladder. frontiersin.orgfrontiersin.org

Gastric System: In vitro studies using human gastric cancer cell lines (MKN45 and MKN28) found that sulindac could inhibit cell growth and induce apoptosis in a dose- and time-dependent manner. nih.gov The study suggested that the effects might be enhanced in vivo where sulindac is metabolized to this compound. nih.gov

Table 2: Chemopreventive Activity of this compound in Different Organ Systems
Organ SystemModel SystemObserved EffectReferences
ColonFAP and Sporadic Adenomatous Polyposis PatientsRegression of adenomatous polyps. scienceopen.comnih.govfrontiersin.orgaacrjournals.org
Mammary GlandMNU-induced rat model; Human breast cancer cells (MCF-7)Reduced cancer incidence and multiplicity; prolonged latency; growth inhibition and apoptosis induction. nih.govaacrjournals.org
LungCarcinogen-induced modelsInhibition of tumorigenesis. frontiersin.orgfrontiersin.org
BladderCarcinogen-induced modelsInhibition of tumorigenesis. frontiersin.orgfrontiersin.org
StomachHuman gastric cancer cells (MKN45, MKN28)Growth inhibition and apoptosis induction (by parent drug sulindac). nih.gov

Pharmacological and Toxicological Research Aspects

Metabolite Profile and Biological Activity of Sulindac (B1681787) Derivatives

Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), is a prodrug that undergoes metabolic transformation in the body to form two primary metabolites: sulindac sulfide (B99878) and sulindac sulfone. nih.govresearchgate.net The methyl sulfoxide (B87167) group of the parent sulindac molecule can be either reduced to sulindac sulfide or irreversibly oxidized to this compound. nih.govnih.gov This metabolic conversion is critical as the biological activities of the derivatives differ significantly from the parent compound and from each other.

Sulindac sulfide is considered the pharmacologically active metabolite responsible for the anti-inflammatory effects of sulindac, primarily through its potent inhibition of cyclooxygenase (COX) enzymes. frontiersin.orgnih.gov In contrast, this compound is largely devoid of this COX-inhibitory activity and therefore lacks anti-inflammatory properties. frontiersin.orgaacrjournals.org Despite this, research has shown that this compound possesses its own distinct biological activities, particularly in the context of antineoplastic research. nih.govaacrjournals.org

Studies have demonstrated that this compound can inhibit the growth of various tumor cell lines and prevent tumor formation in some preclinical models. nih.govaacrjournals.org Its mechanism of action is believed to be independent of prostaglandin (B15479496) synthesis inhibition. nih.govnih.gov Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, both sulindac sulfide and sulfone have been found to induce apoptosis in HT-29 human colon carcinoma cells. nih.gov Furthermore, some studies suggest that this compound may indirectly affect the COX pathway by inhibiting the expression of COX-2 protein, rather than its enzymatic activity. aacrjournals.org The oxidation of sulindac to its sulfone form is reported to be catalyzed by cytochrome P450 enzymes, specifically CYP1A2, CYP1B1, and CYP3A4. researchgate.net

Comparison with Sulindac Sulfide

The divergence in biological activity between this compound and sulindac sulfide is a key area of pharmacological research. While both are metabolites of sulindac, their mechanisms and effects differ substantially.

Sulindac sulfide is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the basis for sulindac's anti-inflammatory effects. frontiersin.org this compound, however, does not inhibit COX enzyme activity, even at high concentrations. aacrjournals.orgnih.gov Despite its lack of COX inhibition, the sulfone metabolite has been shown to inhibit cancer cell growth, though often at higher concentrations than the sulfide. nih.govresearchgate.net For example, in HT-29 colon carcinoma cells, sulindac sulfide was found to be approximately four times more potent in reducing cell number than this compound. nih.gov

The mechanisms underlying their antineoplastic effects also appear distinct. Both derivatives can induce apoptosis in tumor cells. nih.gov However, sulindac sulfide's activity has been linked to both COX-dependent and COX-independent pathways, including the modulation of γ-secretase and the cGMP/PKG pathway. frontiersin.orgaacrjournals.org Sulindac sulfide has significant γ-secretase modulator (GSM) activity, whereas this compound's activity in this regard is very modest. frontiersin.org In contrast, this compound's effects are primarily COX-independent. nih.govresearchgate.net It has been shown to inhibit K-ras-dependent COX-2 protein expression, thereby reducing prostaglandin production indirectly, whereas the sulfide metabolite acts directly on the enzyme. aacrjournals.orgdrugbank.com

Table 1: Comparison of this compound and Sulindac Sulfide

FeatureThis compoundSulindac Sulfide
Metabolic PathwayIrreversible oxidation from Sulindac. nih.govReversible reduction from Sulindac. nih.gov
COX Enzyme InhibitionLacks significant inhibitory activity. frontiersin.orgaacrjournals.orgPotent inhibitor of COX-1 and COX-2. frontiersin.org
Anti-inflammatory ActivityNo. frontiersin.orgYes. frontiersin.org
Antineoplastic ActivityYes, demonstrated in various preclinical models. nih.govnih.govYes, demonstrated in various preclinical models. nih.govnih.gov
Primary Antineoplastic MechanismCOX-independent; induces apoptosis, inhibits COX-2 protein expression. nih.govaacrjournals.orgCOX-dependent and independent; induces apoptosis, inhibits COX activity, γ-secretase modulation. frontiersin.orgnih.govaacrjournals.org
In Vitro PotencyGenerally lower than sulfide for growth inhibition. nih.govGenerally higher than sulfone for growth inhibition. nih.gov

Tissue Distribution and Accumulation Research

Following administration, sulindac and its metabolites are distributed throughout the body. Research in rats and guinea pigs indicates that the kidney and liver are major sites for the bioactivation of the sulindac prodrug. nih.gov A significant finding from these studies is that in nearly all tissues examined, the ratio of sulindac sulfide to the parent drug (sulfoxide) was greater than one, suggesting preferential accumulation of the active metabolite in tissues relative to plasma. nih.gov

Sulindac and its sulfone and sulfide metabolites are highly bound to plasma proteins, predominantly albumin. nih.govnih.gov The binding percentages are 93.1% for sulindac, 95.4% for this compound, and 97.9% for sulindac sulfide. nih.gov This extensive protein binding limits the free fraction of the compounds available for distribution and pharmacological activity.

Upon long-term administration, plasma concentrations of sulindac and its metabolites accumulate. nih.govnih.gov Studies have shown that with a twice-daily dosage regimen, the mean concentration at steady state for sulindac and its active sulfide metabolite is approximately 1.5 and 2.5 times higher, respectively, compared to the first dose. nih.gov Accumulation of both the sulfide and sulfone metabolites also occurs in specific populations, such as the elderly and individuals with end-stage renal disease. nih.gov

Enterohepatic Circulation and its Research Implications

Enterohepatic circulation plays a crucial role in the pharmacokinetics of sulindac and its metabolites. Research in humans has established that sulindac and its sulfone metabolite undergo extensive recirculation between the liver and the intestine, whereas the sulfide metabolite does not. nih.govnih.gov

In a study involving continuous intraduodenal sampling, the biliary clearances for the sulfide, sulindac, and sulfone metabolites were found to be in a remarkably constant ratio, averaging 1:12:12, respectively. nih.gov This indicates that the biliary excretion of the parent drug and the sulfone metabolite is significantly higher than that of the active sulfide metabolite. The total calculated biliary excretion of the parent drug (sulindac) was 136% of the dose, while it was only 22% for the active sulfide form. nih.gov This extensive recirculation of the inactive prodrug and the inactive sulfone metabolite, compared to the active sulfide, effectively conserves the pharmacophore. nih.gov The active sulfide metabolite accounts for less than 6% of the total intestinal exposure to sulindac and its metabolites. nih.gov

This differential recirculation has significant research implications. It suggests that the gastrointestinal tract is exposed to high concentrations of the parent drug and this compound, but relatively low concentrations of the active sulfide. This may explain why sulindac is associated with fewer gastrointestinal side effects compared to other NSAIDs, as the active, COX-inhibiting metabolite has limited exposure in the gut. researchgate.net

Research into Dose-Dependent Efficacy and Toxicity in Preclinical Models

Preclinical studies have investigated the dose-dependent effects of this compound in various models, particularly in cancer research. In vitro studies on human colon carcinoma cell lines (HCA-7 and HCT-116) showed that both sulindac sulfide and this compound inhibited cell growth in a dose-dependent manner. nih.gov However, in a subsequent in vivo xenograft model, this compound had no effect on tumor growth, whereas the sulfide derivative demonstrated inhibitory effects. nih.gov

The induction of apoptosis by sulindac derivatives has also been found to be dose-dependent. nih.gov In studies on HT-29 colon cancer cells, both sulindac sulfide and sulfone strongly induced apoptosis in a manner that was dependent on both dose and time. nih.gov

In animal models of carcinogenesis, this compound has shown dose-dependent chemopreventive activity. In a rat model of mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU), dietary administration of this compound reduced cancer incidence and multiplicity. nih.gov This effect was observed at both high and low doses of the carcinogen, with a significant prolongation of cancer latency. nih.gov Another study in an azoxymethane (B1215336) (AOM)-treated mouse model found that various sulindac dosing regimens were effective in suppressing tumor formation. aacrjournals.org These findings suggest that the efficacy of this compound in preclinical cancer models is dependent on the dose and the specific experimental context.

Table 2: Summary of Dose-Dependent Research Findings for this compound in Preclinical Models

Model SystemFindingReference
Human Colon Carcinoma Cells (HCA-7, HCT-116)Inhibited cell growth in vitro in a dose-dependent manner. nih.gov
Human Colon Carcinoma Cells (HT-29)Induced apoptosis in a dose- and time-dependent manner. nih.gov
Nude Mice with Colon Cancer XenograftsHad no effect on tumor growth in vivo. nih.gov
MNU-Induced Rat Mammary Carcinogenesis ModelReduced cancer incidence and prolonged latency; effect was notable even at low carcinogen doses. nih.gov
C0321 Tumor OrganoidsDid not cause dose-dependent cell death, unlike sulindac sulfide. nih.gov

Studies on Potential Hepatotoxicity

While this compound itself is generally considered inactive in terms of the mechanisms that cause common NSAID side effects, research into the hepatotoxicity of the parent drug, sulindac, is relevant due to the metabolic relationship. Sulindac use has been associated with a risk of unpredictable, clinically apparent acute liver injury. nih.govnih.gov The estimated incidence of serious hepatic injury is among the highest for NSAIDs. nih.gov

The characteristic liver injury associated with sulindac is a cholestatic hepatitis that typically presents with fever, rash, and jaundice within a few weeks of starting the drug and resolves upon discontinuation. nih.govnih.govcapes.gov.br Histopathological studies of liver biopsies from patients with sulindac-induced hepatitis have revealed features such as anisonucleosis and binuclearity of hepatocytes. nih.gov

The role of the sulfone metabolite in this hepatotoxicity is not fully elucidated. However, in patients with compromised liver function, delayed and elevated circulating levels of both the sulfide and sulfone metabolites can occur. nih.gov This suggests that in cases of pre-existing liver impairment, the accumulation of metabolites, including this compound, could be a concern and may require careful monitoring. nih.gov

Combination Therapy Research with Sulindac Sulfone

Synergistic Effects with Chemopreventive Agents (e.g., Curcumin)

Studies have explored the combination of sulindac (B1681787) sulfone with natural chemopreventive compounds like curcumin (B1669340). Research indicates that curcumin can potentiate the therapeutic effects of sulindac sulfone, leading to synergistic outcomes. nih.govtandfonline.com In colorectal cancer (CRC) cells, for instance, combining low concentrations of curcumin with this compound resulted in a synergistic growth inhibition of 50-90%. nih.govtandfonline.com This enhanced effect was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov

This potentiation allows for the use of lower concentrations of this compound to achieve a significant anticancer effect, which could be clinically important. nih.govtandfonline.com For example, the synergistic effect of the combination was equivalent to that of a 2- to 3-fold higher concentration of this compound when used alone. tandfonline.com In an in vivo model of CRC, the combination of curcumin and this compound significantly reduced the number of aberrant crypt foci (ACF) by 75%, a greater reduction than either agent achieved on its own. nih.govtandfonline.com The mechanism behind this synergy is partly attributed to curcumin's ability to enhance the cellular uptake and bioavailability of sulindac metabolites. nih.gov Research on phospho-sulindac, a derivative of sulindac, showed that co-administration with curcumin led to higher levels of this compound in xenograft tumors, contributing to a synergistic inhibition of tumor growth. nih.gov

Interactive Table: Synergistic Effects of this compound and Curcumin on HT-29 CRC Cells

Treatment Concentration Outcome Reference
This compound (SFN) 200 - 400 µM Dose-dependent growth inhibition tandfonline.com
Curcumin (Cur) 5 - 10 µM Dose-dependent growth inhibition tandfonline.com
SFN + Cur 200-400 µM SFN + 5-10 µM Cur Synergistic growth inhibition (50-90%) nih.govtandfonline.com
SFN + Cur 200-400 µM SFN + 5-10 µM Cur Induction of apoptosis and G2/M cell cycle arrest nih.gov

Combination with Oxidizing Agents

Research has shown that sulindac and its metabolites can selectively enhance the killing of cancer cells when they are exposed to oxidizing agents, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. nih.govplos.org This effect is significant because cancer cells are often under greater intrinsic oxidative stress than normal cells. nih.govplos.org this compound, despite lacking cyclooxygenase (COX)-inhibitory activity, demonstrates this sensitizing effect. nih.govplos.orgplos.org

Studies on lung and colon cancer cell lines revealed that pretreatment with this compound significantly enhanced cell death when followed by exposure to an oxidizing agent. plos.org This process involves a substantial increase in intracellular reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent apoptotic cell death. nih.govplos.org Critically, this enhanced killing effect was observed in cancer cells but not in normal lung or colon cells; in fact, this compound appeared to protect normal cells from oxidative stress. nih.govplos.org These findings suggest a fundamental difference in how cancer cells and normal cells manage oxidative stress, a difference that can be exploited by combining this compound with an oxidizing agent. nih.gov

Interactive Table: Effect of this compound in Combination with Oxidizing Agents

Cell Type Agent(s) Key Finding Reference
Lung Cancer Cells (A549) This compound + TBHP Enhanced cell killing compared to TBHP alone. plos.org
Colon Cancer Cells This compound + TBHP/H₂O₂ Enhanced cell killing. plos.org
Normal Lung Cells This compound + TBHP Protection from oxidative stress; no enhanced killing. nih.govplos.org
Skin Cancer Cells Sulindac + Arsenic Trioxide Enhanced killing (Arsenic trioxide generates intracellular ROS). plos.org

Combination with Agents Modulating Mitochondrial Respiration (e.g., Dichloroacetate)

Building on the findings with oxidizing agents, research has investigated combining this compound with compounds that alter mitochondrial respiration. nih.govnih.gov One such agent is dichloroacetate (B87207) (DCA), a molecule known to shift cellular metabolism from glycolysis towards oxidative phosphorylation. nih.govnih.govmdpi.com The hypothesis was that stressing the already defective mitochondrial respiration in cancer cells with DCA would result in enhanced killing when combined with this compound. nih.govnih.gov

Studies confirmed this hypothesis, showing that the combination of this compound and DCA synergistically enhances the selective killing of lung (A549) and squamous cell (SCC25) cancer cells. plos.orgnih.gov Similar to the effects with oxidizing agents, this enhanced cell death was not observed in normal lung or skin cells. nih.gov The mechanism of action involves the increased production of ROS, leading to mitochondrial dysfunction, disruption of the mitochondrial membrane potential, and ultimately, apoptosis. nih.govnih.govresearchgate.net This combination leverages the metabolic vulnerabilities of cancer cells, suggesting a promising therapeutic strategy. nih.gov

Interactive Table: Effects of this compound and Dichloroacetate (DCA) Combination on Cancer Cells

Cell Line Treatment Observation Reference
A549 (Lung Cancer) This compound (250 µM) + DCA Enhanced cell killing nih.gov
SCC25 (Squamous Cell Cancer) This compound (75 µM) + DCA Enhanced cell killing nih.gov
A549 and SCC25 This compound + DCA Increased ROS production and loss of mitochondrial membrane potential nih.govnih.govresearchgate.net
Normal Lung and Skin Cells This compound + DCA No enhanced cell killing nih.gov

Combination with Conventional Chemotherapeutic Agents

The potential for this compound and its parent compound, sulindac, to be used alongside conventional chemotherapy has also been an area of investigation. The goal is to increase the efficacy of standard treatments and overcome chemoresistance. frontiersin.org Combination treatment of sulindac with docetaxel, for example, significantly increased the cytotoxicity in cisplatin-sensitive ovarian cancer cells. frontiersin.org Furthermore, sulindac has been shown to produce synergistic effects in inhibiting cell growth when combined with paclitaxel (B517696) in both paclitaxel-sensitive and resistant ovarian cancer cells. frontiersin.org

While much of the research has focused on the parent drug sulindac, this compound has also been evaluated in combination therapies. For instance, it has been tested with capecitabine (B1668275) in metastatic breast cancer. frontiersin.org The rationale for these combinations often involves targeting multiple pathways simultaneously. For example, sulindac metabolites can induce cellular stress and apoptosis, which may complement the mechanisms of cytotoxic chemotherapies. frontiersin.org These studies provide a basis for developing clinical trials to repurpose sulindac and its metabolites in combination with standard chemotherapeutic regimens for various cancers, including ovarian and breast cancer. frontiersin.orgfrontiersin.org

Future Directions and Research Gaps

Identification of Novel Molecular Targets

A significant gap in the understanding of sulindac (B1681787) sulfone is the complete elucidation of its molecular targets. nih.gov For years, its primary known COX-independent mechanism was the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE), which increases intracellular cGMP levels and activates cGMP-dependent protein kinase (PKG), ultimately suppressing tumor cell growth. aacrjournals.orgmdpi.comnih.gov However, this was not considered the complete picture.

Recent research has successfully identified new binding proteins, pointing toward previously unknown mechanisms of action. A pivotal study identified the mitochondrial outer membrane proteins Voltage-Dependent Anion Channel 1 (VDAC1) and Voltage-Dependent Anion Channel 2 (VDAC2) as novel, direct molecular targets of sulindac sulfone. nih.gov The study demonstrated that this compound binds directly to VDAC1 and VDAC2 in human colon cancer cells. nih.gov The functional consequence of this interaction is the inhibition of the mTORC1 pathway, leading to a reduction in cyclin D1, cell cycle arrest at the G1 phase, and inhibited cell growth. nih.gov These effects mirror those observed when VDAC1 and VDAC2 are depleted using siRNA, strongly suggesting that this compound exerts its anti-cancer effects by negatively regulating the function of these channel proteins. nih.gov

Further research is still required to explore other potential interactions. For instance, it has been suggested that future studies should investigate whether this compound directly binds to the Ras protein in cells, a possibility raised in the context of related sulindac metabolites. aacrjournals.org The continued exploration for new targets is crucial for a comprehensive understanding of its biological activities and for uncovering new therapeutic applications.

Development of More Potent and Selective Derivatives

The limitations of this compound, including moderate efficacy and potential toxicity, have spurred the development of novel derivatives. nih.gov The overarching goal is to engineer compounds with enhanced potency and selectivity for anti-cancer targets while designing out the COX-inhibitory activity associated with the parent drug's side effects. aacrjournals.orgmdpi.com This has led to the creation of a new generation of sulindac-based molecules with significantly improved pharmacological profiles compared to this compound.

One prominent example is Sulindac Sulfide (B99878) Amide (SSA) , a derivative of sulindac sulfide where the carboxylic acid group is replaced with an N,N-dimethylethyl amine moiety. nih.govaacrjournals.org This modification effectively blocks COX-1 and COX-2 binding. nih.gov Despite lacking COX inhibitory activity, SSA demonstrates markedly greater potency in inhibiting the growth of various cancer cell lines than this compound. nih.govmdpi.com For example, in HT-29 colon tumor cells, the IC₅₀ value of SSA for inhibiting DNA synthesis was 1.2 µmol/L, which was substantially more potent than this compound's IC₅₀ of 89.4 µmol/L. nih.gov This enhanced activity is linked to the inhibition of cGMP phosphodiesterase (specifically PDE5 and PDE10), activation of cGMP signaling, and suppression of pathways like Akt/mTOR and β-catenin. aacrjournals.orgmdpi.com

Another novel compound, a benzylamine derivative of sulindac (SBA) , was also developed to optimize for COX-independent activity. nih.gov This derivative proved to be significantly more potent than sulindac sulfide in inhibiting colon tumor cell growth and was highly selective for inhibiting PDE5, with an IC₅₀ value of 9 μmol/L compared to 38 μmol/L for sulindac sulfide. nih.gov

The following table summarizes the comparative growth inhibitory activities of this compound and its more potent derivatives in different human cancer cell lines.

Comparative Growth Inhibitory Activity (IC₅₀, µmol/L)

CompoundHT-29 (Colon)SW480 (Colon)HCT116 (Colon)A549 (Lung)H1299 (Lung)
This compound89.4 nih.govN/A>100 nih.govN/AN/A
Sulindac Sulfide73-83 nih.govaacrjournals.org73 nih.gov83 nih.govN/AN/A
Sulindac Sulfide Amide (SSA)2-5 nih.gov5 nih.gov2 nih.gov2-5 aacrjournals.org2-5 aacrjournals.org
Benzylamine Derivative (SBA)~10 nih.govN/A~12 nih.govN/AN/A

These findings validate the strategy of chemically modifying the sulindac scaffold to create derivatives that not only avoid the liabilities of COX inhibition but also possess superior potency against cancer cells compared to this compound. mdpi.comnih.gov

Repurposing Strategies and Computational Drug Design

Future research on this compound and its chemical relatives will increasingly rely on drug repurposing strategies and computational drug design. eurekaselect.comresearchgate.net These approaches offer a cost-effective and accelerated path to discovering new therapeutic uses and designing optimized molecules. researchgate.netmdpi.com A recent review highlighted the significant scope for repurposing sulindac and its metabolites through computer-aided drug design to identify new targets and enhance potency and selectivity. eurekaselect.com

Computational methods have already proven instrumental in this field. In silico molecular modeling was key in the development of derivatives like SSA. nih.gov These studies revealed that the carboxylate moiety of sulindac sulfide was essential for binding to COX-1 and COX-2, which prompted the synthesis of derivatives with modifications at this position to selectively eliminate anti-inflammatory activity. nih.gov

Molecular docking, a prominent computational technique, is being used to screen sulindac derivatives against various biological targets. researchgate.net For example, one study used docking to evaluate novel sulindac derivatives for their binding affinity to targets like PPAR-γ and β-secretase, demonstrating the power of in silico approaches to explore new therapeutic possibilities beyond cancer. researchgate.net By simulating how these compounds interact with the active sites of different proteins, researchers can predict their potential efficacy and guide synthetic efforts toward the most promising candidates. nih.govresearchgate.net

The integration of computational tools with biological testing represents a powerful paradigm for the future. mdpi.com It allows for the rational design of drugs, the prediction of off-target effects, and the systematic exploration of new applications for existing compounds and their metabolites, ensuring that the therapeutic potential of the sulindac scaffold is fully realized. eurekaselect.com

Q & A

Q. What are the primary mechanisms underlying Sulindac sulfone’s chemopreventive effects in colorectal cancer models?

this compound exerts chemoprevention via COX-independent pathways, including:

  • Wnt/β-catenin signaling inhibition : Binds to the PDZ domain of Dishevelled (Dvl), blocking Wnt3A-induced β-catenin activation. This interaction can be validated using NMR spectroscopy and functional assays (e.g., TCF/LEF reporter systems) .
  • Polyamine metabolism modulation : Induces spermidine/spermine acetyltransferase (SSAT) transcription, leading to polyamine depletion and apoptosis. Transient transfection assays with SSAT promoter constructs (e.g., Full-SSAT-luc) confirm transcriptional activation at concentrations ≥100 µM .
  • Apoptosis induction : Activates caspases (e.g., cleavage of pro-caspase 3) and reduces cyclin D1/PPARδ expression in SW480 cells. Use caspase-3 activity assays and Western blotting to quantify effects .

Q. Which experimental models are standard for studying this compound’s antitumor activity?

  • In vivo : Azoxymethane (AOM)-induced colon carcinogenesis in rats, where this compound reduces tumor incidence and multiplicity .
  • In vitro : Human cancer cell lines (e.g., HCA-7, HCT-116, SW480) for assessing prostaglandin E2 (PGE2) inhibition, colony formation (EC50 = 50 µM), and β-catenin expression .

Q. What methodological considerations are critical for in vitro apoptosis assays with this compound?

  • Use concentrations ≥100 µM to ensure SSAT induction and apoptosis .
  • Include controls for COX activity (e.g., COX-2 inhibitors) to isolate COX-independent effects.
  • Quantify apoptosis via MTT assays (cell viability), flow cytometry (Annexin V/PI staining), and caspase-3 cleavage assays .

Advanced Research Questions

Q. How do metabolic differences between Sulindac’s epimers influence this compound formation and efficacy?

  • Epimer-specific oxidation : Rat liver microsomes oxidize the S-epimer to sulfone at twice the rate of the R-epimer (2.1 ± 0.31 ratio). Use HPLC to quantify sulfone/sulfide ratios in microsomal incubations .
  • In vivo pharmacokinetics : The R-epimer produces higher plasma sulfone levels in rats, suggesting hepatic enzyme induction (e.g., CYP450). Monitor plasma/tissue metabolites via LC-MS .

Q. How can researchers resolve contradictions in this compound’s efficacy across cell lines (e.g., β-catenin reduction in SW480 but not HCA7 cells)?

  • Comparative pathway analysis : Use isogenic cell lines with Wnt/β-catenin pathway mutations (e.g., APC vs. β-catenin-stabilized lines).
  • Transcriptome profiling : RNA-seq to identify co-regulated genes (e.g., PPARδ, cyclin D1) in responsive vs. non-responsive cells .
  • Pathway-specific inhibitors : Combine this compound with Wnt inhibitors (e.g., XAV939) to assess synergism .

Q. What structural insights support this compound’s binding to the Dvl PDZ domain?

  • NMR spectroscopy : Chemical shift perturbations map binding to the βB-βC loop of the Dvl PDZ domain, critical for Wnt signal transduction .
  • Molecular docking : In silico models predict hydrogen bonding with Lys435 and hydrophobic interactions with Leu428/Val428. Validate via mutagenesis (e.g., K435A mutants) .

Q. What are the translational challenges in applying preclinical findings to human trials?

  • Biomarker validation : Measure urinary polyamines (e.g., N1-acetylspermidine) as surrogates for SSAT activity in clinical cohorts .
  • Dose optimization : Preclinical EC50 values (50–100 µM) exceed achievable plasma levels in humans; explore combination therapies (e.g., with curcumin) to enhance efficacy .

Data Contradiction Analysis

Q. Why does this compound show variable COX-2 inhibition across studies?

  • Cell-specific COX-2 expression : Effects are pronounced in COX-2-overexpressing lines (e.g., SW480) but absent in COX-2-negative models. Use siRNA knockdown to confirm dependency .
  • Off-target effects : At high concentrations (>200 µM), this compound may inhibit aldo-keto reductases (e.g., AKR1C3), confounding COX-2 data. Include AKR1C3 inhibitors as controls .

Methodological Recommendations

  • In vivo dosing : 320–480 ppm in rodent diets for chemoprevention studies .
  • Statistical rigor : Adhere to CONSORT guidelines for preclinical trials, including randomization, blinding, and power analysis .
  • Data reporting : Differentiate sulfone/sulfide metabolites in pharmacokinetic studies via tandem mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac Sulfone
Reactant of Route 2
Reactant of Route 2
Sulindac Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.